molecular formula C6H4Br2N4S B1429116 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine CAS No. 141215-32-9

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

Cat. No. B1429116
M. Wt: 324 g/mol
InChI Key: SFFHORYSGHXVGU-UHFFFAOYSA-N
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Description

“4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine” is a chemical compound with the empirical formula C6H2Br2N2S. It is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics . The molecular weight of this compound is 293.97 .

Scientific Research Applications

Synthesis and Material Development

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine is utilized in the synthesis of various materials. For instance, it's used in the one-pot synthesis of low bandgap materials via palladium-catalyzed coupling reactions, offering a more efficient method compared to current literature methods (Tam et al., 2010). The compound also serves as a novel acceptor unit in the synthesis of donor-acceptor type polymers, crucial for creating low bandgap materials (Sun et al., 2012).

Photovoltaic and Light-Emitting Applications

Its derivatives play a significant role in the development of photovoltaic materials. For example, dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, including 4,7-Dibromobenzo[c][1,2,5]thiadiazole, are important precursors in synthesizing photovoltaic materials (Gudim et al., 2021). Furthermore, bipolar compounds containing a benzo[1,2,5]thiadiazole core and derived from 4,7-dibromobenzo[1,2,5]thiadiazole show potential in bright red-light-emitting diodes, indicating its significance in optoelectronic applications (Thomas et al., 2004).

Advancements in Organic Synthesis

The compound aids in the development of novel synthetic pathways. An improved synthesis approach using 4,7-dibromobenzo[d][1,2,3]thiadiazole has been developed, leading to high electron conductivity due to the stability of the molecule in the excited state. This process is crucial for designing promising photovoltaic materials (Gudim et al., 2021).

Contributions to Polymer Science

The compound is instrumental in synthesizing hyperbranched conjugated polymers. It's used in Suzuki coupling polymerization to create polymers with enhanced optical properties, crucial for various applications in polymer science (Nguyen et al., 2014).

Catalysis and Reaction Mechanisms

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine plays a role in understanding catalytic mechanisms. For instance, its role in the debromination reaction on Cu(110) surfaces provides insights into the mechanistic steps of Ullmann cross-coupling reactions, a fundamental process in organic synthesis (Sarasola et al., 2018).

properties

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFHORYSGHXVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738283
Record name 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

CAS RN

141215-32-9
Record name 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Y Uozumi, K Zhang - Synfacts, 2023 - thieme-connect.com
Significance: A metal-organic framework encapsulating fluorescein (FL@ Bim-UiO-66) was prepared by mixing ZrCl4 and 2-(1H-benzo [d] imidazole-1-yl) terephthalic acid (Bim-H2BDC…
Number of citations: 0 www.thieme-connect.com
GK Chandrashekara, S Reddy… - 2018 4th IEEE …, 2018 - ieeexplore.ieee.org
To study the effect of fluorination on hole transporting materials (BTD-Th and BTD-F-Th) for the efficient perovskite solar cells, we designed and synthesized a novel DAD type hole …
Number of citations: 2 ieeexplore.ieee.org
H Liu, QQ Li, L Zhou, B Deng, PH Pan… - Journal of the …, 2023 - ACS Publications
Organic dyes as non-noble metal photosensitizers have attracted increasing attention due to their environmental friendliness and sustainability but suffer from fast deactivation and low …
Number of citations: 2 pubs.acs.org
T Hasegawa, M Ashizawa, K Aoyagi, H Masunaga… - Organic …, 2017 - ACS Publications
A strong electron-accepting planar π-conjugated framework, thiadiazole-fused quinoxalineimide (TQI), was designed and synthesized. Three TQI-based small molecules exhibit deep …
Number of citations: 20 pubs.acs.org
SO Hacioglu, E Ataoglu, G Hizalan… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Two novel thiadiazoloquinoxaline and benzodithiophene (BDT) bearing copolymers were designed and synthesized. Different BDT units (alkoxy and thiophene substituted) were used …
Number of citations: 3 www.tandfonline.com
MG Mohamed, TH Mansoure, MM Samy, Y Takashi… - Molecules, 2022 - mdpi.com
In recent years, conjugated microporous polymers (CMPs) have become important precursors for environmental and energy applications, compared with inorganic electrode materials, …
Number of citations: 25 www.mdpi.com
N Eedugurala, ME Steelman… - Chemistry of …, 2023 - ACS Publications
Open-shell conjugated polymers (CPs) offer new opportunities to integrate the spin degree of freedom within emerging technologies. Central to their realization are strong acceptors that …
Number of citations: 3 pubs.acs.org
M Liang, L Liu, Y Sun, J Li, L Zhang, X Jiang… - Aggregate, 2023 - Wiley Online Library
Creation of new fluorophores is important for understanding the structure–property relationship, by which the required optical properties are likely to be attained. Herein, through theory …
Number of citations: 0 onlinelibrary.wiley.com
KF Cheng, CC Chueh, CH Lin… - Journal of Polymer …, 2008 - Wiley Online Library
Four new conjugated copolymers based on the moiety of bis(4‐hexylthiophen‐2‐yl)‐6,7‐diheptyl‐[1,2,5]thiadiazolo[3,4‐g]quinoxaline (BTHTQ) were synthesized and characterized, …
Number of citations: 31 onlinelibrary.wiley.com
LP Zhang, X Li, H Zhao, L Kang, S Liu, T Liu… - Journal of Materials …, 2021 - pubs.rsc.org
Improving the effective treatment depth of photodynamic therapy (PDT) is an important issue to resolve for its clinical application. In this study, a new biocompatible photosensitizer (PS), …
Number of citations: 2 pubs.rsc.org

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